4-Fluoro-2-hydroxynicotinonitrile
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Overview
Description
4-Fluoro-2-hydroxynicotinonitrile is an organic compound with the molecular formula C6H3FN2O and a molecular weight of 138.10 g/mol It is a derivative of nicotinonitrile, where a fluorine atom is substituted at the 4-position and a hydroxyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-hydroxynicotinonitrile can be achieved through several methods. One common approach involves the fluorination of 2-hydroxynicotinonitrile using a suitable fluorinating agent. Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, nitration, and subsequent purification using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-oxonicotinonitrile.
Reduction: Formation of 4-fluoro-2-hydroxyaminonicotinonitrile.
Substitution: Formation of various substituted nicotinonitrile derivatives.
Scientific Research Applications
4-Fluoro-2-hydroxynicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-Fluoro-2-hydroxynicotinonitrile involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Similar in structure but with a methyl group instead of a nitrile group.
4-Fluoronitrobenzene: Contains a nitro group instead of a hydroxyl group.
Uniqueness
4-Fluoro-2-hydroxynicotinonitrile is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-fluoro-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-5-1-2-9-6(10)4(5)3-8/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRIKBJJEGOULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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